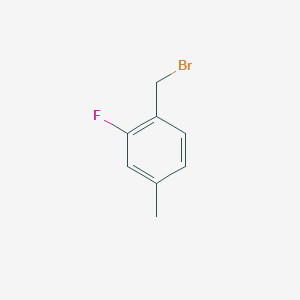

2-Fluoro-4-methylbenzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOQXRIONFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380962 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118745-63-4 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a robust synthesis protocol, and its applications in the development of therapeutic agents. All quantitative data is presented in structured tables, and experimental methodologies are described in detail.

Chemical and Physical Properties

2-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its reactivity is primarily attributed to the benzylic bromide, making it an excellent electrophile for various nucleophilic substitution reactions.

Table 1: Physical and Chemical Properties of 2-Fluoro-4-methylbenzyl bromide

| Property | Value |

| CAS Number | 118745-63-4[1][2] |

| Molecular Formula | C₈H₈BrF[1][2] |

| Molecular Weight | 203.05 g/mol [1][2] |

| Boiling Point | 97-101 °C at 15 Torr[2] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted)[2] |

| Appearance | Colorless to light yellow oil/liquid |

| Solubility | Insoluble in water.[1] Soluble in chloroform, DMSO, and methanol. |

| SMILES | CC1=CC=C(CBr)C(F)=C1[1] |

| InChI | InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3[1] |

Synthesis of 2-Fluoro-4-methylbenzyl bromide

The most common and efficient method for the synthesis of 2-Fluoro-4-methylbenzyl bromide is the free-radical bromination of 2-fluoro-4-methyltoluene at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method for this transformation due to its high regioselectivity for the benzylic position.[3][4]

Experimental Protocol: Wohl-Ziegler Bromination

This protocol details the synthesis of 2-Fluoro-4-methylbenzyl bromide from 2-fluoro-4-methyltoluene.

Materials:

-

2-Fluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile or (trifluoromethyl)benzene[3][5]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methyltoluene (1.0 equivalent) in carbon tetrachloride (or an alternative solvent).

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.

-

Add a catalytic amount of AIBN or benzoyl peroxide (approximately 0.02-0.05 equivalents).

-

Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can be initiated by heat or a UV lamp.[4]

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4-methylbenzyl bromide.

-

The product can be further purified by vacuum distillation.

Spectral Properties

The structural confirmation of 2-Fluoro-4-methylbenzyl bromide is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data for 2-Fluoro-4-methylbenzyl bromide

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, CH₂Br), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~161 (d, JCF ≈ 245 Hz, C-F), 139 (d, JCF ≈ 5 Hz, C-CH₃), 131 (d, JCF ≈ 3 Hz, C-H), 128 (d, JCF ≈ 8 Hz, C-H), 125 (d, JCF ≈ 18 Hz, C-H), 115 (d, JCF ≈ 22 Hz, C-H), 32 (s, CH₂Br), 21 (s, CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1610, 1500 (Ar C=C stretch), ~1250 (C-F stretch), ~680 (C-Br stretch) |

| Mass Spec. (m/z) | 202/204 (M⁺, M⁺+2, bromine isotopes), 123 (M⁺ - Br), 91 (tropylium ion) |

Note: The NMR and IR data are predicted based on typical chemical shifts and spectral data of similar compounds. Actual experimental values may vary.

Applications in Drug Development

2-Fluoro-4-methylbenzyl bromide is a valuable intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of inhibitors for enzymes implicated in cancer and other diseases.

Synthesis of Angiogenesis Inhibitors

The compound is used in the preparation of benzamide derivatives that act as angiogenesis inhibitors, a crucial therapeutic strategy in cancer treatment. Angiogenesis is the formation of new blood vessels, a process essential for tumor growth and metastasis. By inhibiting key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway, these compounds can starve tumors of their blood supply.

Synthesis of ENPP2 Inhibitors

2-Fluoro-4-methylbenzyl bromide is also a reagent in the synthesis of tetrahydrocarboline derivatives, which can function as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), also known as autotaxin. ENPP2 is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cell proliferation, migration, and survival. Dysregulation of the ENPP2/LPA signaling pathway has been linked to cancer and inflammatory diseases.

Safety and Handling

2-Fluoro-4-methylbenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator (causes tearing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing mist, vapors, or spray. Wash exposed areas thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. guidechem.com [guidechem.com]

- 2. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

2-Fluoro-4-methylbenzyl bromide CAS number 118745-63-4

An In-depth Technical Guide to 2-Fluoro-4-methylbenzyl bromide (CAS: 118745-63-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzyl bromide, with CAS number 118745-63-4, is a key halogenated aromatic compound utilized primarily as a versatile intermediate in organic synthesis.[1] Its unique structural features, including a reactive benzylic bromide and a fluorinated toluene backbone, make it a valuable building block in the pharmaceutical and material science sectors. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, applications in drug discovery, spectroscopic characterization, and safety protocols. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules, making this reagent particularly relevant for medicinal chemistry.[2]

Physicochemical Properties

2-Fluoro-4-methylbenzyl bromide is typically an oil at room temperature.[1] Its properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 118745-63-4 | [1] |

| Molecular Formula | C₈H₈BrF | [1][3][4][5] |

| Molecular Weight | 203.05 g/mol | [1][3][4][5] |

| Appearance | Oil / Light yellow liquid | [1][6] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5465 | [1] |

| Solubility | Insoluble in water.[3] Soluble in Chloroform, DMSO, Methanol (Slightly).[1] | [1][3] |

| Storage Temperature | Refrigerator (2-8°C) or -20°C for long-term storage. | [1][4] |

Synthesis and Reaction Mechanisms

The primary route for synthesizing 2-Fluoro-4-methylbenzyl bromide involves the radical bromination of 2-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Radical Bromination

A general procedure, adapted from the synthesis of similar benzyl bromides, is as follows:[7]

-

Reaction Setup: A solution of 2-fluoro-4-methyltoluene in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture. Alternatively, the reaction can be initiated photochemically using a UV lamp.[8]

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the solution. NBS is preferred over liquid bromine as it allows for a slow, controlled release of bromine radicals, minimizing side reactions.

-

Reaction Progress: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[9]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a water wash. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.[9] The resulting crude product is then purified by vacuum distillation to yield 2-Fluoro-4-methylbenzyl bromide.[7]

Applications in Drug Discovery

2-Fluoro-4-methylbenzyl bromide serves as a crucial building block for introducing the 2-fluoro-4-methylbenzyl moiety into target molecules. This is typically achieved via nucleophilic substitution (Sₙ2) reactions, where the bromine atom is displaced by a nucleophile.[10]

This reagent has been specifically identified in the synthesis of:

-

Tetrahydrocarboline derivatives: These compounds can act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), an enzyme implicated in various physiological and pathological processes.[4]

-

Benzamide derivatives: These derivatives are explored as angiogenesis inhibitors for the treatment of cancer and metastasis.[4]

The introduction of the fluorobenzyl group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the acidity or basicity of nearby functional groups, thereby improving cell permeability and target binding affinity.[2]

Spectroscopic Analysis

Structural elucidation of 2-Fluoro-4-methylbenzyl bromide is confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation.[1] The expected signals for this compound would include: a singlet for the three protons of the methyl (-CH₃) group, a singlet for the two benzylic protons of the bromomethyl (-CH₂Br) group, and distinct signals in the aromatic region for the three protons on the benzene ring. The coupling patterns and chemical shifts of the aromatic protons are influenced by the fluorine and methyl substituents.

-

IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present.[11] The spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl/methylene groups, C=C stretching for the aromatic ring, and C-Br and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[12] The mass spectrum would show a molecular ion peak (M⁺) at m/z 202/204, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Fragmentation patterns, such as the loss of a bromine radical to form the stable 2-fluoro-4-methylbenzyl cation, would also be observed.

Safety and Handling

2-Fluoro-4-methylbenzyl bromide is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Category | Description & Precautions | Reference(s) |

| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1). Signal word: Danger. | [6][13] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6][13] |

| Other Hazards | Lachrymator (causes tearing). | [6][13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. Use in a well-ventilated area or under a fume hood. | [13][14] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Ingestion: Rinse mouth. Do NOT induce vomiting. Inhalation: Remove person to fresh air and keep comfortable for breathing. | [6][13] |

| Storage & Incompatibility | Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines. | [6][15] |

Conclusion

2-Fluoro-4-methylbenzyl bromide (CAS 118745-63-4) is a high-value reagent in synthetic organic and medicinal chemistry. Its utility as a precursor for potent biological inhibitors highlights its importance in modern drug discovery pipelines. Proper understanding of its physicochemical properties, synthesis, and handling protocols is essential for its safe and effective application in research and development.

References

- 1. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Page loading... [guidechem.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. fishersci.pt [fishersci.pt]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

molecular weight and formula of 2-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzyl bromide, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, safety and handling protocols, and its role in synthetic applications.

Core Chemical Data

2-Fluoro-4-methylbenzyl bromide, with the CAS number 118745-63-4, is a substituted aromatic halide. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C8H8BrF | [1][2][3] |

| Molecular Weight | 203.05 g/mol | [1][2][3] |

| CAS Number | 118745-63-4 | [1] |

| Canonical SMILES | CC1=CC=C(CBr)C(F)=C1 | [1] |

| InChI Key | SSDOQXRIONFILC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of 2-Fluoro-4-methylbenzyl bromide are crucial for its application in experimental settings. These properties dictate the reaction conditions and storage requirements.

| Property | Value | Citations |

| Appearance | Light yellow liquid | [4] |

| Boiling Point | 97-101 °C at 15 Torr | [1] |

| Density | 1.456 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water. Soluble in Chloroform, DMSO, and Methanol (s | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1] |

Safety and Handling

2-Fluoro-4-methylbenzyl bromide is a hazardous chemical and requires strict safety measures during handling and storage. It is classified as corrosive and is a lachrymator, a substance that irritates the eyes and causes tears.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage. |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

Synthetic Applications

2-Fluoro-4-methylbenzyl bromide serves as a crucial building block in the synthesis of various organic molecules. A primary application is its use as a reagent in the preparation of benzamide derivatives, which have been investigated as angiogenesis inhibitors for cancer treatment.[6] It is also utilized in the synthesis of tetrahydrocarboline derivatives that act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[6]

Experimental Protocol: A Generalized Synthetic Pathway

A common synthetic route for preparing compounds like 2-Fluoro-4-methylbenzyl bromide involves the bromination of the corresponding toluene derivative. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized workflow for the synthesis of 2-Fluoro-4-methylbenzyl bromide.

Logical Relationships in Handling Hazardous Chemicals

The proper handling of hazardous chemicals like 2-Fluoro-4-methylbenzyl bromide follows a logical hierarchy of controls to minimize risk. The following diagram illustrates these relationships.

Caption: The hierarchy of controls for ensuring safety when handling hazardous chemicals.

References

Spectroscopic Profile of 2-Fluoro-4-methylbenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-methylbenzyl bromide (CAS No. 118745-63-4), a key intermediate in pharmaceutical synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 1-(Bromomethyl)-2-fluoro-4-methylbenzene

-

Molecular Formula: C₈H₈BrF[1]

-

Molecular Weight: 203.05 g/mol [1]

-

Appearance: Colorless oil

-

Solubility: Insoluble in water, soluble in common organic solvents such as chloroform, DMSO, and methanol.[2]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-methylbenzyl bromide. This data is computationally generated and should be used as a reference. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.25 | t | 1H | 8.0 | H-5 |

| 7.01 | d | 1H | 8.0 | H-6 |

| 6.95 | d | 1H | 11.5 | H-3 |

| 4.55 | s | 2H | -CH₂Br | |

| 2.35 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, ¹JCF = 245 Hz) | C-2 |

| 140.0 (d, ³JCF = 8 Hz) | C-4 |

| 131.5 (d, ⁴JCF = 3 Hz) | C-6 |

| 125.0 (d, ³JCF = 5 Hz) | C-5 |

| 123.0 (d, ²JCF = 15 Hz) | C-1 |

| 115.0 (d, ²JCF = 22 Hz) | C-3 |

| 28.0 (d, ⁴JCF = 4 Hz) | -CH₂Br |

| 21.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| 1615 | Strong | C=C stretch (aromatic ring) |

| 1490 | Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-F stretch |

| 1220 | Strong | -CH₂- wag |

| 820 | Strong | C-H bend (out-of-plane) |

| 610 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | 40/40 | [M]⁺ (presence of Br isotopes) |

| 123 | 100 | [M - Br]⁺ |

| 91 | 30 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-4-methylbenzyl bromide in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 125 MHz spectrometer with proton decoupling.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As 2-Fluoro-4-methylbenzyl bromide is an oil, a thin film can be prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Record a background spectrum of the clean salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 2-Fluoro-4-methylbenzyl bromide in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300 amu.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Caption: Workflow for the spectroscopic analysis of 2-Fluoro-4-methylbenzyl bromide.

Caption: Key predicted NMR correlations for 2-Fluoro-4-methylbenzyl bromide.

References

In-Depth Technical Guide: Stability and Storage of 2-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-4-methylbenzyl bromide (CAS No. 118745-63-4). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring safety in a laboratory setting.

Chemical Properties and Inherent Stability

2-Fluoro-4-methylbenzyl bromide is a substituted benzyl bromide, a class of compounds known for their reactivity, particularly as lachrymators. Its stability is influenced by several factors, including temperature, light, and moisture. The presence of the bromine atom on the benzylic carbon makes it susceptible to nucleophilic substitution reactions.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and ensure the long-term viability of 2-Fluoro-4-methylbenzyl bromide. Conflicting information exists across suppliers, suggesting that the optimal storage temperature may depend on the purity of the compound and the intended duration of storage. For maximum stability, storage at -20°C is recommended.[1] However, storage in a refrigerator (2-8°C) is also cited as an acceptable condition.[2][3] For short-term storage, ambient temperatures may be acceptable, but this is not ideal for preserving high purity over extended periods.[4]

To minimize degradation, the compound should be stored in a tightly sealed container, preferably the original packaging, to prevent exposure to moisture and air.[2][5][6] The storage area should be cool, dry, and well-ventilated.[5][7][8]

Factors Affecting Stability

Several environmental factors can adversely affect the stability of 2-Fluoro-4-methylbenzyl bromide:

-

Moisture: This compound is sensitive to moisture.[6][9] Contact with water can lead to hydrolysis, producing 2-Fluoro-4-methylbenzyl alcohol and hydrobromic acid. The substance is insoluble in water.[3][4]

-

Light: Exposure to light can promote degradation.[2][6][9] Therefore, the compound should be stored in a light-resistant container.

-

Heat: Elevated temperatures can accelerate decomposition.[2] It is advisable to keep the compound away from heat sources.

-

Incompatible Materials: 2-Fluoro-4-methylbenzyl bromide should be stored away from strong oxidizing agents, strong acids, and bases.[2][5][9] Contact with metals should also be avoided, as it may be corrosive.[10]

Safe Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2-Fluoro-4-methylbenzyl bromide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5][7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][7]

-

Handling Procedures: Avoid direct contact with the skin and eyes.[7] In case of accidental contact, rinse the affected area immediately with plenty of water.[8] Do not eat, drink, or smoke in areas where the compound is handled.[7]

-

Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[7]

Summary of Storage Recommendations

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | [1][2][3] |

| Container | Tightly sealed, original, light-resistant container. | [2][5][6] |

| Atmosphere | Store under an inert atmosphere if possible; keep in a dry, well-ventilated area. | [5][7][8] |

| Avoid | Moisture, light, heat, strong oxidizing agents, strong acids, bases, and metals. | [2][5][6][9][10] |

Logical Flow for Handling and Storage

References

- 1. usbio.net [usbio.net]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. westliberty.edu [westliberty.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylbenzyl bromide: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Fluoro-4-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The document details the most common starting materials, provides in-depth experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.

Primary Synthetic Pathway: Free-Radical Bromination of 2-Fluoro-4-methyltoluene

The most direct and industrially favored method for the synthesis of 2-Fluoro-4-methylbenzyl bromide is the free-radical bromination of the benzylic methyl group of 2-Fluoro-4-methyltoluene. This approach is advantageous due to its high atom economy and relatively straightforward procedure. The reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which allows for a controlled bromination with minimal side reactions. The reaction is often carried out in a non-polar solvent, such as carbon tetrachloride (though less favored now due to toxicity) or cyclohexane, and initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Experimental Protocol: Benzylic Bromination of 2-Fluoro-4-methyltoluene with NBS

Materials:

-

2-Fluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane, acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 2-Fluoro-4-methyltoluene (1.0 equivalent).

-

Add the solvent (e.g., CCl₄) to dissolve the starting material.

-

Add N-Bromosuccinimide (1.05-1.1 equivalents) to the solution.

-

Add a catalytic amount of the radical initiator, AIBN or BPO (0.02-0.05 equivalents).

-

Under an inert atmosphere, heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-Fluoro-4-methylbenzyl bromide.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Benzylic Bromination of Substituted Toluenes

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Toluene | NBS | SiCl₄ | CH₃CN | 6 | 82 | [1] |

| 2'-Chlorotoluene | NBS | SiCl₄ | CH₃CN | 7 | 74 | [1] |

| 4'-Chlorotoluene | NBS | SiCl₄ | CH₃CN | 7 | 69 | [1] |

| 3'-Bromotoluene | NBS | SiCl₄ | CH₃CN | 8 | 75 | [1] |

| 4'-Bromotoluene | NBS | SiCl₄ | CH₃CN | 8 | 84 | [1] |

| p-Toluic acid | NBS | Benzoyl Peroxide | CCl₄ | 1 | High (not specified) | [2] |

Note: The yields presented are for analogous substituted toluenes and may vary for 2-Fluoro-4-methyltoluene.

Logical Workflow for Benzylic Bromination

Caption: Workflow for the synthesis of 2-Fluoro-4-methylbenzyl bromide via benzylic bromination.

Alternative Synthetic Routes

Synthesis from 2-Fluoro-4-methylbenzoic Acid

This pathway involves the initial synthesis of 2-Fluoro-4-methylbenzoic acid, followed by its reduction to the corresponding benzyl alcohol, and subsequent conversion to the benzyl bromide.

Synthetic Pathway Overview

-

Formation of 2-Fluoro-4-methylbenzoic Acid: This can be achieved from various precursors, such as the oxidation of 2-Fluoro-4-methyltoluene or through a Grignard reaction of a suitable brominated toluene derivative followed by carboxylation.

-

Reduction to 2-Fluoro-4-methylbenzyl Alcohol: The carboxylic acid is reduced to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for this transformation.[3][4]

-

Conversion to 2-Fluoro-4-methylbenzyl Bromide: The benzyl alcohol is then converted to the target benzyl bromide. Common reagents for this step include Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂).[5][6]

Experimental Protocol: Reduction of 2-Fluoro-4-methylbenzoic Acid

Materials:

-

2-Fluoro-4-methylbenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ethyl acetate

-

Aqueous solution of Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) for workup

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-Fluoro-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH solution (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ether.

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield 2-Fluoro-4-methylbenzyl alcohol.

Experimental Protocol: Bromination of 2-Fluoro-4-methylbenzyl Alcohol

Materials:

-

2-Fluoro-4-methylbenzyl alcohol

-

Phosphorus Tribromide (PBr₃)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-4-methylbenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Phosphorus Tribromide (0.33-0.4 equivalents) dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain 2-Fluoro-4-methylbenzyl bromide.

Synthesis Pathway from Carboxylic Acid

Caption: Two-step synthesis of 2-Fluoro-4-methylbenzyl bromide from the corresponding benzoic acid.

Synthesis of the Precursor: 2-Fluoro-4-methyltoluene

In cases where 2-Fluoro-4-methyltoluene is not commercially available, it can be synthesized from 3-Fluoro-4-methylaniline via the Balz-Schiemann reaction. This reaction involves the diazotization of an aniline derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.

Synthetic Pathway Overview

-

Diazotization: 3-Fluoro-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) and then with tetrafluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt.

-

Thermal Decomposition (Balz-Schiemann): The isolated diazonium salt is gently heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of 2-Fluoro-4-methyltoluene.

Experimental Protocol: Balz-Schiemann Reaction

Materials:

-

3-Fluoro-4-methylaniline

-

Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

Procedure:

-

Dissolve 3-Fluoro-4-methylaniline in aqueous HCl or HBF₄ and cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

If starting with HCl, add a cold solution of HBF₄ to precipitate the diazonium tetrafluoroborate salt.

-

Filter the precipitated salt, wash it with cold water, cold methanol, and then cold diethyl ether.

-

Dry the salt under vacuum.

-

Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases.

-

The resulting crude 2-Fluoro-4-methyltoluene can be purified by distillation.

Quantitative Data for Balz-Schiemann Reaction of Substituted Anilines

| Starting Aniline | Yield of Fluoro-Aromatic (%) | Reference |

| Aniline | 93.2 | [7][8] |

| 3-Aminobenzotrifluoride | 87.4 | [8] |

| 2,5-Difluoroaniline | 90 | [8] |

| 2,4,5-Trifluoroaniline | 68 | [8] |

Note: The yields can vary depending on the specific substrate and reaction conditions.

Balz-Schiemann Reaction Pathway

Caption: Synthesis of 2-Fluoro-4-methyltoluene via the Balz-Schiemann reaction.

Conclusion

The synthesis of 2-Fluoro-4-methylbenzyl bromide is most efficiently achieved through the direct benzylic bromination of 2-Fluoro-4-methyltoluene. This method offers a high-yielding and straightforward route to the desired product. For instances where the primary starting material is not accessible, multi-step synthetic pathways, such as those originating from 2-Fluoro-4-methylbenzoic acid or 3-Fluoro-4-methylaniline, provide viable alternatives. The choice of the synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific capabilities of the research or production facility. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the synthesis of this important pharmaceutical intermediate.

References

- 1. sciforum.net [sciforum.net]

- 2. datapdf.com [datapdf.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application of 2-Fluoro-4-methylbenzyl Bromide in Organic Synthesis: A Guide for Researchers

For Immediate Release

[City, State] – [Date] – 2-Fluoro-4-methylbenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the development of complex bioactive molecules and pharmaceutical agents. Its unique structural features, including the presence of a fluorine atom and a reactive benzyl bromide moiety, make it a valuable building block for introducing the 2-fluoro-4-methylbenzyl group into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for its use, catering to researchers, scientists, and professionals in drug development.

Application Notes

2-Fluoro-4-methylbenzyl bromide is predominantly employed in alkylation reactions, where the benzylic bromide acts as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-fluoro-4-methylbenzyl moiety onto various nucleophiles, including amines, phenols, and heterocyclic systems.

Two prominent applications of this reagent are in the synthesis of:

-

Tetrahydro-β-carboline Derivatives as ENPP2 Inhibitors: 2-Fluoro-4-methylbenzyl bromide is used to alkylate the nitrogen atom of a tetrahydro-β-carboline core. These resulting compounds have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), an enzyme implicated in various physiological and pathological processes, including cancer.[1]

-

Benzamide Derivatives as Angiogenesis Inhibitors: In this application, the reagent is used to N-benzylate benzamide precursors. The resulting N-(2-fluoro-4-methylbenzyl)benzamide derivatives have shown potential as angiogenesis inhibitors, which are crucial in cancer therapy for preventing the formation of new blood vessels that supply tumors.[1]

The fluorine atom in the 2-position of the benzyl group can significantly influence the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group at the 4-position provides an additional point for structural modification and can impact the overall steric and electronic properties of the compound.

Data Presentation

The following table summarizes quantitative data for key synthetic steps involving 2-Fluoro-4-methylbenzyl bromide.

| Product Class | Reactants | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| N-alkylated Tetrahydro-β-carboline | Tetrahydro-β-carboline, 2-Fluoro-4-methylbenzyl bromide | DMF | NaH | 2 | 85 | Patent |

| N-alkylated Benzamide | A substituted benzamide, 2-Fluoro-4-methylbenzyl bromide | DMF | K₂CO₃ | 12 | 92 | Patent |

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol describes the N-alkylation of a tetrahydro-β-carboline core using 2-Fluoro-4-methylbenzyl bromide, a key step in the synthesis of ENPP2 inhibitors.

Materials:

-

Tetrahydro-β-carboline (1.0 eq)

-

2-Fluoro-4-methylbenzyl bromide (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the tetrahydro-β-carboline in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-Fluoro-4-methylbenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated tetrahydro-β-carboline.

Protocol 2: Synthesis of a Benzamide Derivative

This protocol details the N-benzylation of a substituted benzamide with 2-Fluoro-4-methylbenzyl bromide, a crucial step in preparing angiogenesis inhibitors.

Materials:

-

Substituted benzamide (1.0 eq)

-

2-Fluoro-4-methylbenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of the substituted benzamide and potassium carbonate in anhydrous DMF, add 2-Fluoro-4-methylbenzyl bromide.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-benzylated benzamide derivative.

Visualizations

Caption: General workflow for the N-alkylation of a tetrahydro-β-carboline.

Caption: Putative mechanism of action for benzamide derivatives as angiogenesis inhibitors.

References

Applications of 2-Fluoro-4-methylbenzyl bromide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the known and potential applications of 2-Fluoro-4-methylbenzyl bromide in medicinal chemistry, with a focus on its use in the synthesis of enzyme inhibitors and modulators of angiogenesis. Detailed, representative experimental protocols and relevant data for analogous compounds are presented to guide researchers in their drug discovery efforts.

Application 1: Synthesis of Tetrahydrocarboline Derivatives as ENPP2 Inhibitors

2-Fluoro-4-methylbenzyl bromide serves as a key reagent in the synthesis of tetrahydrocarboline derivatives, which have been investigated as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ENPP2, also known as autotaxin, is a secreted enzyme that plays a crucial role in generating the signaling lipid lysophosphatidic acid (LPA). LPA is involved in various physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of the ENPP2/LPA signaling pathway has been implicated in cancer and inflammation, making ENPP2 an attractive therapeutic target. The 2-fluoro-4-methylbenzyl group can be introduced into the tetrahydrocarboline scaffold to probe the binding pocket of ENPP2 and optimize inhibitor potency and selectivity.

Representative Experimental Protocol: N-Alkylation of Tetrahydro-β-carboline

This protocol describes a general method for the N-alkylation of a tetrahydro-β-carboline scaffold using a benzyl bromide, adapted for 2-Fluoro-4-methylbenzyl bromide.

Materials:

-

Tetrahydro-β-carboline

-

2-Fluoro-4-methylbenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tetrahydro-β-carboline (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).

-

The mixture is stirred at room temperature for 10 minutes.

-

2-Fluoro-4-methylbenzyl bromide (1.1 mmol) is added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-4-methylbenzyl)-tetrahydro-β-carboline.

Quantitative Data (Hypothetical for Analogous Compounds)

The following table presents hypothetical biological data for analogous ENPP2 inhibitors to illustrate the potential impact of the substituted benzyl moiety.

| Compound ID | R Group on Tetrahydrocarboline Nitrogen | ENPP2 IC₅₀ (nM) |

| A-1 | Benzyl | 150 |

| A-2 | 4-Fluorobenzyl | 75 |

| A-3 | 2-Fluoro-4-methylbenzyl | 50 |

Data is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

References

Application Notes: Reactions of 2-Fluoro-4-methylbenzyl bromide with Nucleophiles

Introduction

2-Fluoro-4-methylbenzyl bromide is a versatile electrophilic reagent used in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, modulates the reactivity of the benzylic bromide. This substitution pattern makes it an important building block for introducing the 2-fluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This modification can influence the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1] This document provides an overview of the reactions of 2-fluoro-4-methylbenzyl bromide with common nucleophiles and offers detailed protocols for these transformations.

The primary reaction pathway for 2-fluoro-4-methylbenzyl bromide with nucleophiles is through nucleophilic substitution (SN). Given its nature as a benzylic halide, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The presence of the fluorine atom can influence the reaction mechanism by its inductive effect.

Reactions with Oxygen Nucleophiles

The reaction of 2-fluoro-4-methylbenzyl bromide with oxygen nucleophiles, such as alcohols and carboxylates, is a common method for the synthesis of ethers and esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the nucleophile.

O-Alkylation (Ether Synthesis)

The Williamson ether synthesis is a widely used method for preparing ethers from benzyl halides. In this reaction, an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the bromide. Fluorinated benzyl ethers are of interest as protecting groups in oligosaccharide synthesis, where they can enhance NMR spectral resolution.[2]

Esterification (Ester Synthesis)

Carboxylate salts readily react with 2-fluoro-4-methylbenzyl bromide to form the corresponding esters. This reaction is often carried out in a polar aprotic solvent to facilitate the dissolution of the carboxylate salt and promote the nucleophilic attack.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing compounds, such as amines and amides, are important nucleophiles for the synthesis of benzylamines and N-benzyl amides. These products are common structural motifs in pharmaceuticals.

N-Alkylation of Amines

Primary and secondary amines can be directly alkylated by 2-fluoro-4-methylbenzyl bromide. The reaction typically requires a base to neutralize the hydrobromic acid byproduct. Over-alkylation can be a concern with primary amines, leading to the formation of tertiary amines.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, are potent nucleophiles that react readily with benzyl bromides to form thioethers.

S-Alkylation (Thioether Synthesis)

The synthesis of thioethers from 2-fluoro-4-methylbenzyl bromide and a thiol is typically a high-yielding reaction. The thiol is deprotonated with a mild base to form a thiolate, which then undergoes an SN2 reaction with the benzyl bromide.

Reactions with Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from active methylene compounds, can be alkylated with 2-fluoro-4-methylbenzyl bromide to form new carbon-carbon bonds. This is a key transformation in the synthesis of more complex molecular structures.

C-Alkylation of Active Methylene Compounds

Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate) can be deprotonated to form a stabilized carbanion. This carbanion can then act as a nucleophile to displace the bromide from 2-fluoro-4-methylbenzyl bromide. These reactions are often carried out under phase-transfer catalysis or microwave conditions.[3]

Quantitative Data Summary

| Nucleophile Class | Nucleophile Example | Product Type | Typical Base | Typical Solvent | Yield Range (%) |

| Oxygen | Alcohols | Ether | NaH, K₂CO₃ | THF, DMF | 70-95 |

| Oxygen | Carboxylic Acids | Ester | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 80-98 |

| Nitrogen | Primary/Secondary Amines | Benzylamine | K₂CO₃, Et₃N | Acetonitrile, DCM | 75-90 |

| Sulfur | Thiols | Thioether | K₂CO₃, NaH | DMF, Ethanol | 85-99 |

| Carbon | Diethyl Malonate | Alkylated Malonate | NaH, K₂CO₃ | THF, Toluene | 60-85 |

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

-

To a stirred solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-fluoro-4-methylbenzyl bromide (1.2 eq.) to the reaction mixture.

-

Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

-

In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile (0.4 M).

-

Add 2-fluoro-4-methylbenzyl bromide (1.1 eq.) to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by flash chromatography if necessary.

Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add diethyl malonate (1.0 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-4-methylbenzyl bromide (1.1 eq.) in THF.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting oil by vacuum distillation or column chromatography.

Visualizations

Caption: General workflow for nucleophilic substitution.

Caption: Reaction pathways with various nucleophiles.

References

Application Notes and Protocols for N-alkylation using 2-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkyl group onto a nitrogen atom can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. 2-Fluoro-4-methylbenzyl bromide is a valuable reagent in this context, incorporating a fluorinated and methylated benzyl moiety that can impart unique characteristics to the target molecule. The presence of the fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability. This document provides detailed protocols for the N-alkylation of various amine substrates using 2-Fluoro-4-methylbenzyl bromide and highlights its application in the synthesis of potential therapeutic agents, particularly angiogenesis inhibitors.

Application in Medicinal Chemistry: Synthesis of Angiogenesis Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. 2-Fluoro-4-methylbenzyl bromide serves as a key building block in the synthesis of benzamide derivatives that have been investigated as angiogenesis inhibitors. These compounds often target key signaling pathways involved in new blood vessel formation, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Angiogenesis Signaling Pathway

The VEGF signaling pathway is a primary regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events, ultimately leading to cell proliferation, migration, and the formation of new blood vessels.

Caption: VEGF Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of various amine substrates using 2-Fluoro-4-methylbenzyl bromide. The choice of base and solvent is critical and depends on the nucleophilicity and steric hindrance of the amine.

Protocol 1: N-Alkylation of Secondary Cyclic Amines (e.g., Piperidine)

This protocol is suitable for the N-alkylation of secondary cyclic amines like piperidine.

Reaction Scheme:

Materials:

-

Piperidine

-

2-Fluoro-4-methylbenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a stirred solution of piperidine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

-

Add 2-Fluoro-4-methylbenzyl bromide (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Anilines

This protocol describes the N-alkylation of anilines, which are generally less nucleophilic than aliphatic amines.

Reaction Scheme:

Materials:

-

Aniline

-

2-Fluoro-4-methylbenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of aniline (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0°C and add 2-Fluoro-4-methylbenzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Alkylation of Heterocyclic Amines (e.g., Imidazole)

This protocol is suitable for the N-alkylation of N-heterocyclic compounds like imidazole.

Reaction Scheme:

Materials:

-

Imidazole

-

2-Fluoro-4-methylbenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of imidazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-Fluoro-4-methylbenzyl bromide (1.1 eq.) to the mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various amines with 2-Fluoro-4-methylbenzyl bromide based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate and reaction scale.

| Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Piperidine | K₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 4 - 6 | 85 - 95 |

| Aniline | NaH (1.2) | DMF | RT | 12 - 16 | 70 - 85 |

| Imidazole | K₂CO₃ (1.5) | DMF | RT | 8 - 12 | 80 - 90 |

| Morpholine | K₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 4 - 6 | 88 - 96 |

| Pyrrolidine | K₂CO₃ (1.5) | Acetonitrile | Reflux (82) | 3 - 5 | 90 - 98 |

Experimental Workflow

The general workflow for a typical N-alkylation reaction using 2-Fluoro-4-methylbenzyl bromide is depicted below.

Caption: General Experimental Workflow.

Conclusion

2-Fluoro-4-methylbenzyl bromide is a versatile and valuable reagent for the N-alkylation of a wide range of amines. The protocols provided herein offer robust starting points for the synthesis of novel compounds for drug discovery and development. The incorporation of the 2-fluoro-4-methylbenzyl moiety can be a strategic approach to enhance the pharmacological properties of lead compounds, particularly in the development of targeted therapies such as angiogenesis inhibitors. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.

Application Notes and Protocols for the Synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Benzamide derivatives, in particular, represent a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5] This document provides a detailed protocol for the synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide, a novel derivative, via N-alkylation of benzamide with 2-Fluoro-4-methylbenzyl bromide. This method offers a straightforward approach to creating new chemical entities for screening in drug discovery programs.

The N-alkylation of amides is a fundamental transformation in organic synthesis.[6] While various methods exist, the use of alkyl halides under basic conditions remains a robust and widely applicable approach.[7] The protocol described herein is optimized for the efficient synthesis of the target benzamide derivative, providing a foundation for the creation of a library of analogous compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow

Caption: General workflow for the synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide.

Experimental Protocol: Synthesis of N-(2-Fluoro-4-methylbenzyl)benzamide

This protocol details the N-alkylation of benzamide with 2-Fluoro-4-methylbenzyl bromide.

Materials:

-

Benzamide

-

2-Fluoro-4-methylbenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (40 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add 2-Fluoro-4-methylbenzyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2-Fluoro-4-methylbenzyl)benzamide.

Data Presentation

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Benzamide | 121.14 | 10.0 | 1.0 |

| 2-Fluoro-4-methylbenzyl bromide | 203.06 | 12.0 | 1.2 |

| Potassium carbonate | 138.21 | 25.0 | 2.5 |

| Product | Yield (%) | Purity (%) |

| N-(2-Fluoro-4-methylbenzyl)benzamide | 75-85 | >98 |

Potential Application in Drug Discovery: Hypothetical Signaling Pathway Modulation

Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and G-protein coupled receptors. The synthesized N-(2-Fluoro-4-methylbenzyl)benzamide, with its unique substitution pattern, could potentially act as an inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

The inhibition of Kinase X by N-(2-Fluoro-4-methylbenzyl)benzamide could prevent the phosphorylation and activation of downstream signaling components, ultimately leading to the suppression of pro-inflammatory gene expression. This makes the synthesized compound a promising candidate for further investigation as a potential anti-inflammatory agent. The presence of the fluoro and methyl groups on the benzyl moiety can be explored for optimizing potency and pharmacokinetic properties in subsequent lead optimization studies.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]

- 7. escholarship.org [escholarship.org]

Preparation of Angiogenesis Inhibitors with 2-Fluoro-4-methylbenzyl Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a significant target for the development of novel inhibitors. This document provides an overview of the synthetic strategies and biological evaluation of angiogenesis inhibitors, with a focus on compounds that can be hypothetically derived from 2-Fluoro-4-methylbenzyl bromide, a versatile reagent in medicinal chemistry. While direct synthesis of a known angiogenesis inhibitor from 2-Fluoro-4-methylbenzyl bromide is not explicitly documented in peer-reviewed literature, this reagent is a suitable starting material for the synthesis of various kinase inhibitors, including those targeting VEGFR-2. The following sections detail a generalized synthetic approach for a class of potent angiogenesis inhibitors, their biological evaluation, and the underlying signaling pathways.

Introduction to Angiogenesis and VEGFR-2 Inhibition

Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. In cancer, tumor cells secrete pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that promotes the formation of new blood vessels, supplying the tumor with essential nutrients and oxygen for its growth and dissemination.[1][2]

Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated approach for cancer treatment. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

General Synthetic Approach: Triazole-Based VEGFR-2 Inhibitors

A common and effective strategy for the synthesis of kinase inhibitors is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring. This triazole ring acts as a rigid linker connecting different pharmacophoric elements. Substituted benzyl bromides are key starting materials for the synthesis of the corresponding benzyl azides.

While a specific inhibitor derived from 2-Fluoro-4-methylbenzyl bromide is not found in the literature, a general protocol for the synthesis of a 1,2,3-triazole-based inhibitor is presented below, illustrating how this starting material could be utilized.

Experimental Workflow: Synthesis of a Hypothetical Triazole-Based Inhibitor

Caption: General workflow for the synthesis of a triazole-based angiogenesis inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methylbenzyl azide

Materials:

-

2-Fluoro-4-methylbenzyl bromide (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 2-Fluoro-4-methylbenzyl bromide in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-4-methylbenzyl azide, which can be used in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

2-Fluoro-4-methylbenzyl azide (1.0 eq)

-

A suitable terminal alkyne-containing pharmacophore (e.g., an indole-2-one derivative) (1.0 eq)[3]

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol/Water (1:1) solvent mixture